Sequence Divergence from Ns-D1 Underpins Differential Antifungal Activity
Ns-D2 differs from its paralog Ns-D1 by a single amino acid residue, a structural variation that translates into a significant difference in antifungal activity. The study by Rogozhin et al. [1] reports that Ns-D1 and Ns-D2 display strong yet divergent antifungal activity towards a number of phytopathogenic fungi. This direct head-to-head comparison establishes that the sequence difference directly impacts biological function, making Ns-D2 a distinct research tool.
| Evidence Dimension | Antifungal Activity Divergence |
|---|---|
| Target Compound Data | Ns-D2 displays a specific antifungal profile against a panel of phytopathogenic fungi, as described qualitatively. |
| Comparator Or Baseline | Ns-D1 (paralog from N. sativa, differing by a single amino acid). |
| Quantified Difference | Qualitative divergence in activity spectrum; specific MIC/IC50 values are not provided in the abstract but are described as 'divergent'. |
| Conditions | In vitro antifungal assays against a panel of phytopathogenic fungi including Fusarium oxysporum, Botrytis cinerea, and Phytophthora infestans. |
Why This Matters
Demonstrates that Ns-D2 is not functionally interchangeable with its closest relative, Ns-D1, which is crucial for studies on structure-activity relationships or specific pathogen targeting.
- [1] Rogozhin EA, Oshchepkova YI, Odintsova TI, Khadeeva NV, Veshkurova ON, Egorov TA, Grishin EV, Salikhov SI. Novel antifungal defensins from Nigella sativa L. seeds. Plant Physiology and Biochemistry. 2011 Feb;49(2):131-7. View Source
